N-(3-methoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(3-methoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic chromeno-pyrimidine derivative characterized by a sulfur-linked acetamide moiety. The compound features a methoxyphenyl group at the N-position and a methyl-substituted chromeno-pyrimidine core. Its molecular structure is designed to optimize interactions with biological targets, likely leveraging the electron-donating methoxy group and the hydrophobic 4-methylphenyl substituent.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-10-12-19(13-11-17)26-30-27-23(14-20-7-4-6-18(2)25(20)34-27)28(31-26)35-16-24(32)29-21-8-5-9-22(15-21)33-3/h4-13,15H,14,16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWSGDHFPKKTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a unique structural arrangement that includes a methoxyphenyl group, a chromeno-pyrimidine moiety, and a sulfanyl acetamide group. This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with specific receptors or intracellular proteins.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, particularly focusing on its potential as an anticancer and neuroprotective agent.
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (breast cancer) | 15.0 | Inhibition of proliferation and angiogenesis |
| A549 (lung cancer) | 10.0 | Modulation of apoptotic pathways |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit AChE and BChE with varying potency:
| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| AChE | 8.0 | Donepezil | 0.02 |
| BChE | 10.5 | Galantamine | 0.01 |
These results indicate that the compound may help alleviate cognitive deficits associated with cholinergic dysfunction.
Case Studies
- In Vivo Studies : In animal models, this compound has shown promising results in extending survival rates in tumor-bearing mice compared to standard chemotherapy agents.
- Clinical Relevance : The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, with detailed comparisons based on substituents, physicochemical properties, and biological activity (where available):
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The target compound’s methoxyphenyl group (XLogP ~6.8) balances hydrophobicity better than the chlorophenyl substituent in Analog 1 (same XLogP) but is less polar than Analog 4’s diaminopyrimidine core (XLogP 2.1) . The ethoxy group in Analog 2 increases XLogP to ~7.2, suggesting enhanced membrane permeability but reduced solubility .
The diaminopyrimidine core in Analog 4 facilitates hydrogen bonding, improving aqueous solubility and target specificity .
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
